molecular formula C17H10O4 B152294 Fluorescamine CAS No. 38183-12-9

Fluorescamine

Cat. No.: B152294
CAS No.: 38183-12-9
M. Wt: 278.26 g/mol
InChI Key: ZFKJVJIDPQDDFY-UHFFFAOYSA-N
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Description

Fluorescamine is a spiro compound known for its unique property of being non-fluorescent itself but reacting with primary amines to form highly fluorescent products. This characteristic makes it an invaluable reagent in the detection of amines and peptides. The compound is particularly useful in protein assays, where it can detect minute amounts of protein, ranging from 1 to 100 micrograms, and even down to 10 picograms .

Mechanism of Action

Target of Action

Fluorescamine is a spiro compound that primarily targets primary amines . Primary amines are organic compounds that contain an amino group (-NH2) and play a crucial role in the structure of proteins and peptides.

Mode of Action

This reaction is almost instantaneous at room temperature in aqueous media . The fluorescence of the protein-dye complex has an emission wavelength of approximately 470 nm when activated with the UV LED (365 nm) .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the detection of amines and peptides. The compound has been used as a reagent for the detection of amines and peptides . It can detect 1-100 μg of protein and down to 10 pg of protein .

Pharmacokinetics

It’s known that the compound reacts rapidly with primary amines, indicating a fast absorption rate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is the formation of highly fluorescent products when it reacts with primary amines . This fluorescence allows for the detection of amines and peptides, even in minute amounts . This makes this compound a valuable tool in biochemical research, particularly in protein quantitation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. The reaction with primary amines occurs almost instantaneously at room temperature in aqueous media . The fluorescence of the protein-dye complex is activated with UV light . It’s also important to protect the reagent and solutions containing the reagent from light .

Biochemical Analysis

Biochemical Properties

Fluorescamine plays a significant role in biochemical reactions. It reacts rapidly with primary amines to form a protein-dye complex . This complex, when activated with UV light, emits fluorescence at approximately 470 nm . This property makes this compound a valuable tool in protein and peptide quantification.

Molecular Mechanism

At the molecular level, this compound interacts with proteins through their primary amines. This interaction results in the formation of a protein-dye complex that fluoresces under UV light . The fluorescence emitted by this complex allows for the quantification of proteins in a sample.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and rapid reaction times with primary amines This allows for quick and efficient protein quantification

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescamine can be synthesized through a reaction involving 4-phenylspiro[2-benzofuran-3,2’-furan]-1,3’-dione. The preparation involves dissolving 3.0 milligrams of this compound in 1.0 milliliter of dimethyl sulfoxide (DMSO) in an amber tube and mixing thoroughly to dissolve .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but scaled up to meet industrial demands. The process ensures high purity and yield of the compound, which is essential for its application in sensitive assays.

Chemical Reactions Analysis

Types of Reactions: Fluorescamine primarily undergoes reactions with primary amines. This reaction is almost instantaneous at room temperature in aqueous media, forming highly fluorescent products .

Common Reagents and Conditions:

    Reagents: Primary amines, peptides, proteins.

    Conditions: Room temperature, aqueous media.

Major Products: The major products formed from the reaction of this compound with primary amines are highly fluorescent derivatives. These products are stable and can be used for various analytical purposes .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its rapid reaction with primary amines to form highly fluorescent products, making it highly sensitive and suitable for detecting minute amounts of proteins and peptides. Its non-fluorescent nature until it reacts with amines reduces background fluorescence, enhancing the accuracy of assays .

Properties

IUPAC Name

4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-15-13(11-6-2-1-3-7-11)10-20-17(15)14-9-5-4-8-12(14)16(19)21-17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKJVJIDPQDDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872017
Record name Fluorescamine
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Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white odorless powder; [Alfa Aesar MSDS]
Record name Fluorescamine
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CAS No.

38183-12-9
Record name Fluorescamine
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Record name Fluorescamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione
Source European Chemicals Agency (ECHA)
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Record name FLUORESCAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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